N-[4-(4-morpholinyl)phenyl]benzamide
Description
N-[4-(4-Morpholinyl)phenyl]benzamide is a benzamide derivative featuring a morpholine-substituted phenyl group at the para position of the benzamide scaffold. This compound is structurally characterized by a benzamide core (C₆H₅CONH-) linked to a 4-morpholinylphenyl moiety. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s electronic and steric properties, influencing its solubility, bioavailability, and intermolecular interactions .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O2/c20-17(14-4-2-1-3-5-14)18-15-6-8-16(9-7-15)19-10-12-21-13-11-19/h1-9H,10-13H2,(H,18,20) |
InChI Key |
ZBKDJKPWTRIJEP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. Research indicates that it inhibits specific enzymes involved in cancer cell proliferation, particularly those linked to signaling pathways that regulate cell growth and survival. For instance, it has been shown to modulate cyclic adenosine monophosphate (cAMP) levels, which are crucial for various cellular responses related to cancer progression.
Case Study:
A study evaluated the compound's efficacy against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. The compound's mechanism of action involves targeting key proteins in the cancer cell cycle, leading to apoptosis .
Antimicrobial Properties
Beyond its anticancer potential, this compound exhibits notable antimicrobial activity against various pathogens. The compound has been tested against resistant strains of bacteria, showing effectiveness in inhibiting their growth.
Case Study:
In vitro studies revealed that this compound had a minimum inhibitory concentration (MIC) as low as 1.27 µM against certain Gram-positive and Gram-negative bacteria. This activity suggests its potential utility in treating infections caused by antibiotic-resistant strains .
Structure-Activity Relationships
The biological activity of this compound can be influenced by modifications to its structure. Variations in substitution patterns on the benzamide moiety can significantly affect its potency and selectivity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,5-Dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide | Structure | Selective inhibitor of phosphodiesterase-4 |
| N-[3-(morpholin-4-yl)phenyl]-3-nitrobenzamide | Structure | Demonstrates selective anticancer activity |
| 2,4-Dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide | Structure | Potentially enhanced lipophilicity and solubility |
| 3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide | Structure | Explored for antimicrobial properties |
These compounds illustrate how structural modifications can enhance or alter biological activities, providing insights into designing more effective drugs.
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Modifications
Analysis :
Analysis :
- Kinase Inhibition : Morpholinyl groups in ZM447439 enhance solubility and target engagement in kinase domains, whereas nitro/chloro derivatives may improve metabolic stability .
- Anticancer Activity : Imidazole-substituted benzamides exhibit superior activity over morpholinyl derivatives in cervical cancer models, likely due to improved DNA intercalation or protease inhibition .
- Anthelmintic Activity: Copper and cobalt complexes of piperidinyl benzamides show enhanced efficacy compared to non-metallated ligands, suggesting metal coordination is critical for parasitic enzyme inhibition .
Analysis :
- Green Chemistry : Ultrasonic methods reduce reaction times and improve yields (e.g., 85–92% in 30 min) by enhancing mass transfer and reducing side reactions .
- Conventional Limitations : Prolonged refluxing (6–8 hours) leads to moderate yields (60–75%) due to thermal degradation .
- Solubility Considerations : Morpholinyl groups improve aqueous solubility, whereas nitro or halogen substituents may reduce it, necessitating formulation adjustments .
Key Research Findings and Contradictions
- Morpholine vs. Piperidine : While morpholinyl benzamides (e.g., ZM447439) are prioritized for kinase inhibition, piperidinyl analogs in exhibit stronger anthelmintic activity, highlighting substituent-dependent target specificity .
- Synthetic Efficiency : supports ultrasonic synthesis as superior to conventional methods, but reports lower yields for morpholinyl derivatives under similar conditions, suggesting substrate-specific optimization is required .
- Biological Potency : Imidazole-substituted benzamides outperform morpholinyl derivatives in anticancer assays, underscoring the need for balanced lipophilicity and hydrogen-bonding capacity in drug design .
Preparation Methods
Direct Acylation of 4-(4-Morpholinyl)aniline
The most straightforward method involves reacting 4-(4-morpholinyl)aniline with benzoyl chloride under basic conditions .
Procedure :
-
Reagents : 4-(4-Morpholinyl)aniline (1.0 equiv), benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).
-
Conditions : Stir at 0°C for 1 hr, then room temperature for 12 hrs.
-
Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 13 hrs |
| Purity (HPLC) | >98% |
| NMR (CDCl₃) | δ 7.82 (d, 2H), 7.48 (m, 3H), 3.85 (t, 4H), 3.30 (t, 4H) |
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling agents enhance efficiency, particularly for sterically hindered substrates .
Procedure :
-
Reagents : 4-(4-Morpholinyl)aniline (1.0 equiv), benzoic acid (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DCM.
-
Conditions : Stir at room temperature for 24 hrs.
-
Workup : Extract with DCM, dry over MgSO₄, evaporate, and purify via column chromatography (hexane/ethyl acetate).
Optimization Insights :
-
Catalyst Comparison :
Catalyst Yield (%) Purity (%) EDC/HOBt 89 99 DCC/DMAP 75 95 T3P® 81 97
Solid-Phase Synthesis for High-Throughput Production
This method is scalable and suitable for parallel synthesis .
Procedure :
-
Resin : Wang resin (pre-loaded with Fmoc-4-(4-morpholinyl)aniline).
-
Reagents : Benzoyl chloride (3.0 equiv), DIEA (5.0 equiv), DMF.
-
Conditions : Shake at 25°C for 6 hrs.
-
Cleavage : Treat with 95% TFA/H₂O for 1 hr.
Advantages :
-
Reduces purification steps.
-
Achieves >90% purity with minimal by-products.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times .
Procedure :
-
Reagents : 4-(4-Morpholinyl)aniline (1.0 equiv), benzoic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF.
-
Conditions : Microwave at 100°C for 20 mins.
-
Workup : Dilute with ethyl acetate, wash with brine, and purify via flash chromatography.
Comparative Analysis :
| Method | Time (mins) | Yield (%) |
|---|---|---|
| Conventional Heating | 720 | 78 |
| Microwave | 20 | 90 |
One-Pot Sequential Reactions
A tandem approach combines morpholine ring formation and acylation .
Procedure :
-
Morpholine Synthesis : React 4-fluoroaniline with 2-chloroethyl ether in morpholine (solvent and reactant) .
-
In Situ Acylation : Add benzoyl chloride and K₂CO₃, reflux for 8 hrs.
-
Workup : Filter, wash with ethanol, and recrystallize.
Key Intermediate :
-
4-(4-Morpholinyl)aniline is generated in situ, eliminating isolation steps.
Analytical Validation
Spectroscopic Characterization :
-
IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine) .
-
NMR : δ 167.2 (C=O), 153.9 (morpholine C-O), 130.8 (aromatic C).
Purity Assessment :
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% |
| LC-MS | [M+H]⁺ = 281.2 |
Challenges and Solutions
Q & A
Q. What are the standard synthetic routes for N-[4-(4-morpholinyl)phenyl]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Coupling of Morpholine Derivatives : React 4-aminophenyl morpholine with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Yield Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to improve efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR. Key signals: morpholine protons (δ 3.6–3.8 ppm), benzamide carbonyl (δ 167–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₈N₂O₂) with exact mass (e.g., m/z 294.1368 [M+H]⁺) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding mechanisms of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or GPCRs. The morpholine ring may form hydrogen bonds with Asp831 in EGFR’s ATP-binding pocket .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to validate binding modes .
- SAR Studies : Modify the benzamide or morpholine substituents to evaluate changes in binding affinity .
Q. Key Finding :
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed benzamide) that may alter activity .
- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. luminescence ATP assays) .
Q. Case Study :
Q. How can the pharmacokinetic (ADME) profile of this compound be improved for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -SO₂NH₂) to reduce logP (predicted via ChemAxon). Morpholine’s inherent solubility aids bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., benzamide hydrolysis). Block degradation via fluorination .
- In Vivo PK Studies : Administer orally (10 mg/kg) to rodents; monitor plasma levels via LC-MS/MS. Half-life extension achieved with PEGylation .
Q. What are the best practices for studying structure-property relationships (SPR) in derivatives of this compound?
Methodological Answer:
- Library Synthesis : Prepare 10–20 derivatives with systematic substitutions (e.g., halogenation, alkylation) .
- Property Mapping : Correlate structural features (e.g., Hammett σ values) with solubility, logP, and bioactivity .
- Multivariate Analysis : Use PCA or PLS regression to identify dominant factors influencing activity .
Q. Example :
- Derivatives with para-substituted electron-donating groups on benzamide showed 2-fold higher solubility in PBS (pH 7.4) .
Q. How can researchers validate the selectivity of this compound for its purported molecular targets?
Methodological Answer:
- Kinase Profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR Knockout Models : Use HEK293 cells with EGFR or PI3K knocked out to confirm target dependency .
- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
